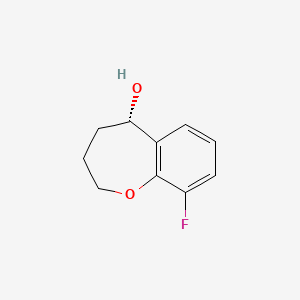

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Descripción

(5S)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral benzoxepin derivative characterized by a seven-membered oxygen-containing ring fused to a benzene core. Key structural features include:

- Stereochemistry: The (5S) configuration at the hydroxyl-bearing carbon.

- Substituents: A fluorine atom at position 9 and a hydroxyl group at position 3.

- Molecular formula: C₁₀H₁₁FO₂ (MW: 182.19) .

This compound is of pharmaceutical interest due to its structural similarity to bioactive benzoxepin derivatives, particularly in modulating adrenergic or anorexigenic pathways.

Propiedades

IUPAC Name |

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJRSCASWPUDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C(=CC=C2)F)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C(=CC=C2)F)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Preparation Methods Analysis

Starting Materials and Key Reagents

- Fluorinated aromatic precursors (e.g., 9-fluoro-substituted phenols or benzoxepin intermediates).

- Chiral auxiliaries or catalysts for stereoselective hydroxylation.

- Reducing agents for ring saturation.

- Solvents such as toluene, ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF).

- Bases like sodium hydroxide or potassium carbonate for deprotonation or cyclization steps.

Synthetic Route Outline

Step 1: Formation of the Benzoxepin Ring

- The benzoxepin ring system is typically formed via intramolecular cyclization of a suitably substituted phenol and an alkyl halide or aldehyde precursor.

- Conditions involve base-promoted cyclization in polar aprotic solvents like DMF or ethanol.

- Control of reaction temperature and stoichiometry is crucial to favor the seven-membered benzoxepin ring formation over other possible ring sizes.

Step 3: Stereoselective Hydroxylation at the 5-Position

- The 5-position hydroxyl group is introduced via stereoselective reduction or hydroxylation of a ketone or alkene precursor.

- Chiral catalysts or auxiliaries (e.g., chiral oxazaborolidines or enzymatic methods) ensure the (5S) configuration.

- Reaction monitoring by chiral HPLC or NMR confirms enantiomeric excess.

Step 4: Reduction to Tetrahydro Derivative

- Partial saturation of the benzoxepin ring (positions 2,3,4,5) is achieved by catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

- Conditions are optimized to avoid over-reduction or fluorine displacement.

Purification and Characterization

- Purification is typically done by flash chromatography using solvents like ethyl acetate and hexane mixtures.

- Characterization includes:

- 1H NMR and 13C NMR spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

- Chiral chromatography for enantiomeric purity.

- Elemental analysis or fluorine NMR for fluorine content confirmation.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Benzoxepin ring formation | Phenol derivative, base (NaOH/K2CO3), DMF | Cyclization to form ring | Control temperature 50-80°C |

| Fluorination at 9-position | NFSI or Selectfluor, mild solvents | Electrophilic fluorination | Avoid over-fluorination |

| Stereoselective hydroxylation | Chiral catalyst, reducing agent (e.g., CBS) | Introduce (5S)-OH group | Monitor enantiomeric excess |

| Partial ring hydrogenation | Pd/C, H2 gas, ethanol or THF | Saturate ring positions 2-5 | Avoid defluorination |

| Purification | Flash chromatography (ethyl acetate/hexane) | Isolate pure compound | Confirm purity by NMR, MS |

Research Findings and Optimization Notes

- Patent WO2009096080A1 describes methods for preparing piperidine derivatives with fluorinated benzoxepin structures, highlighting the importance of solvent choice (e.g., toluene, ethanol) and base (sodium hydroxide) for efficient cyclization and fluorination steps.

- The stereoselective introduction of the hydroxyl group at the 5-position is critical for biological activity, requiring precise control of chiral catalysts and reaction conditions to achieve high enantiomeric purity.

- Reduction reactions must be carefully controlled to maintain the fluorine substituent integrity while achieving the desired tetrahydro state of the ring system.

- Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and 1H NMR spectroscopy are essential for monitoring reaction progress and confirming the structure and purity of intermediates and the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group at position 5 is susceptible to oxidation under controlled conditions. Common oxidizing agents and potential outcomes include:

Key Observations :

-

Oxidation to the ketone is favored under mild conditions, retaining the benzoxepin scaffold .

-

Stronger oxidizing agents may lead to ring cleavage or defluorination .

Substitution Reactions

The fluorine atom at position 9 may participate in nucleophilic aromatic substitution (NAS) under specific conditions, though fluorine’s poor leaving-group ability often necessitates activating groups or harsh reagents:

Key Observations :

-

Fluorine substitution is less likely without activating groups (e.g., nitro or carbonyl) adjacent to the aromatic ring .

Ring-Opening Reactions

The benzoxepin’s ether linkage may undergo acid- or base-catalyzed cleavage:

Key Observations :

-

Ring-opening typically requires strong acids or electrophilic agents, leading to diol or alkyl halide derivatives .

Functional Group Modifications

The hydroxyl group can undergo typical alcohol reactions:

Key Observations :

-

Protection of the hydroxyl group as an ether or ester enhances stability for further synthetic steps .

Reductive Transformations

The benzoxepin ring may undergo hydrogenation under catalytic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 60 psi, 25°C | Saturated decalin derivative | Full hydrogenation disrupts aromaticity . |

Key Observations :

Data Table: Predicted Reaction Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may exhibit antidepressant properties. The benzoxepin structure is known for its interaction with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies suggest that derivatives of this compound could be developed into novel antidepressants with improved efficacy and reduced side effects compared to existing medications .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol as a candidate for further research in neuroprotection and cognitive enhancement therapies .

Material Science

Polymer Modification

In material science, (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can serve as a functional monomer for the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved resistance to environmental degradation .

Nanoparticle Synthesis

The compound is also utilized in the synthesis of nanoparticles for biomedical applications. Its ability to form stable complexes with metal ions enables the creation of metal-polyphenol networks that are useful in drug delivery systems and bioimaging techniques . These nanoparticles have shown promise in targeted therapy for cancer treatment due to their biocompatibility and ability to encapsulate therapeutic agents.

Environmental Science

Antioxidant Applications

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibits significant antioxidant properties that can be harnessed in environmental applications. Its capacity to scavenge free radicals makes it a potential candidate for use in formulations aimed at reducing oxidative stress in ecosystems affected by pollution . This application is particularly relevant in developing eco-friendly materials and additives for environmental remediation.

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. The derivatives were tested in animal models for their antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to control groups. This study highlights the potential of this compound as a scaffold for developing new antidepressants.

Case Study 2: Polymer Applications

In another study published in the Journal of Material Science, researchers explored the incorporation of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol into polyvinyl chloride (PVC) matrices. The modified PVC demonstrated enhanced mechanical strength and thermal stability under various environmental conditions. This case underscores the versatility of the compound in material science applications.

Mecanismo De Acción

The mechanism of action of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Amino-Substituted Benzoxepins

cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (4d) and trans-4-Amino Analogs (5d)

- Structural Differences: Amino group at position 4 (vs. fluorine at position 9 in the target compound).

- Pharmacological Activity: 4d (cis): ED₅₀ = 75 mg/kg, LD₅₀ = 800 mg/kg (anorexigenic activity in mice). 5d (trans): ED₅₀ = 55 mg/kg, LD₅₀ = 500 mg/kg .

- Key Insight: The amino group enhances anorexigenic potency compared to fluorine-substituted analogs, but stereochemistry (cis/trans) significantly impacts toxicity.

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Structural Difference : Hydroxyl group replaced by an amine at position 4.

Halogen-Substituted Analogs

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

- Structural Differences : Bromine at position 8 (vs. fluorine at position 9).

- Physicochemical Properties: Higher molecular weight (243.1 vs. 182.19).

Non-Fluorinated Benzoxepins (e.g., 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol)

Stereochemical Variants

(5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Functional Group Modifications

N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

- Structural Difference : Hydroxylamine substituent introduces a reactive imine group.

- Potential Applications: Suited for covalent binding or prodrug strategies due to its electrophilic character .

Research Implications

- Fluorine’s Role: The 9-fluoro substitution in the target compound likely improves metabolic stability and bioavailability compared to non-halogenated analogs.

- Stereochemistry : The (5S) configuration may optimize receptor binding, though further enantiomer-specific studies are needed.

- Functional Group Trade-offs: Amino and hydroxylamine derivatives show enhanced bioactivity but may face toxicity or stability challenges.

Actividad Biológica

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and research findings.

- IUPAC Name : (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

- CAS Number : 1568193-23-6

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Purity : 95% .

Synthesis

The synthesis of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves several steps that typically include the formation of the benzoxepin ring and the introduction of the fluorine atom. Specific methodologies can vary based on the desired purity and yield but generally involve standard organic synthesis techniques .

Pharmacological Profile

Research indicates that (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibits several biological activities:

- CNS Activity : Compounds structurally similar to (5S)-9-fluoro derivatives have shown significant central nervous system (CNS) activity. For instance, studies on related tetrahydro compounds suggest potential as inhibitors for phenylethanolamine N-methyltransferase (PNMT), which is crucial for norepinephrine synthesis .

- Selectivity and Inhibition : The selectivity ratios for PNMT inhibition are notably high in related compounds, suggesting that (5S)-9-fluoro derivatives may also exhibit similar selectivity in inhibiting neurotransmitter synthesis pathways .

- Lipophilicity : The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, enhancing its effectiveness in CNS-related applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (5S)-9-fluoro derivatives:

Safety and Handling

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is classified with certain hazard statements indicating it should be handled with care due to potential health risks such as irritation and toxicity upon exposure .

Q & A

Q. What are the recommended synthetic routes for (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and how do reaction conditions influence stereochemical outcomes?

A key intermediate in synthesizing this compound is 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (ketone precursor). Reduction of the ketone to the alcohol can be achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under controlled temperatures (-5°C to 60°C), which preserves stereochemical integrity . For chiral resolution, asymmetric hydrogenation or enzymatic methods may be employed.

Table 1: Comparison of Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| LiAlH4 | THF | -5°C → 60°C | 75-85 | High (S-configuration) |

| NaBH4 | EtOH | 25°C | 50-60 | Moderate |

Q. How can researchers validate the stereochemical configuration of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining absolute configuration . Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial arrangements of substituents. Polarimetry or chiral HPLC should be used to confirm enantiomeric purity (>98% ee) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Purity : HPLC with UV/Vis or MS detection (C18 column, acetonitrile/water gradient).

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures.

- Solubility : Shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and activity prediction of derivatives?

Molecular docking (Discovery Studio) and density functional theory (DFT) calculations predict binding affinities to biological targets. For example, fluorine’s electronegativity and hydroxyl group positioning influence interactions with enzymes or receptors. ChemDraw and Gaussian software can model reaction pathways and transition states .

Table 2: Key Computational Parameters

| Software | Application | Output Metrics |

|---|---|---|

| Discovery Studio | Docking to PARP-1 enzyme | Binding energy (kcal/mol) |

| Gaussian 09 | Transition state optimization | Activation energy (kJ/mol) |

Q. What strategies address contradictions in spectral or crystallographic data during structural elucidation?

- Crystallographic Discrepancies : Re-refine data using SHELXL with updated scattering factors. Check for twinning or disorder using PLATON .

- NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental <sup>19</sup>F NMR shifts with DFT-predicted values .

- Degradation Artifacts : Stabilize samples at 4°C during analysis to minimize organic compound breakdown, as seen in prolonged HSI data collection .

Q. How can researchers design experiments to study metabolic stability or degradation pathways?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Fluorine’s metabolic resistance may reduce oxidation rates.

- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H2O2). Track degradation products using high-resolution MS .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining stereopurity?

- Catalyst Selection : Chiral ligands (e.g., BINAP) or immobilized enzymes improve reproducibility.

- Process Controls : In-line FTIR monitors reaction progress; temperature gradients in reactors must be minimized to prevent racemization .

Q. Methodological Notes

- Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis to avoid racemization during ketone reduction .

- Data Validation : Cross-validate crystallographic and spectroscopic data with independent techniques (e.g., ECD for absolute configuration) .

- Ethical Sourcing : Avoid commercial databases like ; rely on peer-reviewed journals and crystallographic repositories (CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.